molecular formula C12H13N3O2S B577816 N-(4-(5-aminopyridin-3-yl)phenyl)methanesulfonamide CAS No. 1258624-12-2

N-(4-(5-aminopyridin-3-yl)phenyl)methanesulfonamide

Cat. No.: B577816
CAS No.: 1258624-12-2
M. Wt: 263.315
InChI Key: DKNBVHZTLQEZSD-UHFFFAOYSA-N
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Description

N-(4-(5-aminopyridin-3-yl)phenyl)methanesulfonamide is a chemical compound with the molecular formula C12H13N3O2S and a molecular weight of 263.316 g/mol This compound is characterized by the presence of an aminopyridine moiety attached to a phenyl ring, which is further linked to a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(5-aminopyridin-3-yl)phenyl)methanesulfonamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(4-(5-aminopyridin-3-yl)phenyl)methanesulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(5-aminopyridin-3-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

  • N-(4-(5-aminopyridin-3-yl)phenyl)acetamide
  • N-(4-(5-aminopyridin-3-yl)phenyl)benzenesulfonamide
  • N-(4-(5-aminopyridin-3-yl)phenyl)urea

Comparison: N-(4-(5-aminopyridin-3-yl)phenyl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced solubility, stability, and specific interactions with biological targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

N-[4-(5-aminopyridin-3-yl)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-18(16,17)15-12-4-2-9(3-5-12)10-6-11(13)8-14-7-10/h2-8,15H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNBVHZTLQEZSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2=CC(=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745302
Record name N-[4-(5-Aminopyridin-3-yl)phenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258624-12-2
Record name N-[4-(5-Aminopyridin-3-yl)phenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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